molecular formula C13H7FN2O5 B11835635 Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- CAS No. 97183-75-0

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)-

Cat. No.: B11835635
CAS No.: 97183-75-0
M. Wt: 290.20 g/mol
InChI Key: ZLRCFTUCKUWSBE-UHFFFAOYSA-N
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Description

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- is an organic compound with the molecular formula C13H7FN2O5. It is a member of the aryl-phenylketones class, characterized by a ketone group substituted by one aryl group and one phenyl group. This compound is notable for its unique combination of nitro and fluoro substituents, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- typically involves the reaction of 3,4-dinitrobenzoyl chloride with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (3,4-diaminophenyl)(4-fluorophenyl)methanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (3-fluorophenyl)(4-fluorophenyl)-
  • Methanone, (4-nitrophenyl)phenyl-
  • (3,4-Diaminophenyl)(4-fluorophenyl)methanone

Uniqueness

Methanone, (3,4-dinitrophenyl)(4-fluorophenyl)- is unique due to the presence of both nitro and fluoro substituents, which impart distinct electronic and steric properties. This combination makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar aryl-phenylketones.

Properties

CAS No.

97183-75-0

Molecular Formula

C13H7FN2O5

Molecular Weight

290.20 g/mol

IUPAC Name

(3,4-dinitrophenyl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H7FN2O5/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15(18)19)12(7-9)16(20)21/h1-7H

InChI Key

ZLRCFTUCKUWSBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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